molecular formula C14H11Cl2NO3 B2645239 Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 338783-07-6

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2645239
CAS No.: 338783-07-6
M. Wt: 312.15
InChI Key: CGRFOKGBHATUHG-UHFFFAOYSA-N
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Description

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS: 338783-07-6) is a pyridine derivative with a molecular formula of C₁₄H₁₁Cl₂NO₃ and a molecular weight of 312.15 g/mol . It features a 2,6-dichlorobenzyl group attached to the pyridine ring, a methyl ester substituent at the 3-position, and a ketone group at the 6-position. The compound has a purity of >90% and is utilized in chemical research as a synthetic intermediate, particularly in the development of heterocyclic bioactive molecules . Its ChemSpider ID is 3052034, and it is commercially available under the MDL number MFCD00139895 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRFOKGBHATUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of pyridinecarboxylates can inhibit bacterial growth, suggesting potential use as antibacterial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in leukemia and breast cancer models. This is attributed to its ability to disrupt cellular signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is crucial in the biosynthesis of isoprenoids—important for various biological functions .

Herbicidal Potential

The compound's structure suggests it could act as an herbicide by interfering with plant metabolic pathways. It may inhibit the synthesis of essential compounds like carotenoids and chlorophylls by targeting the MEP pathway, similar to known herbicides like clomazone .

Pest Control

Due to its chemical properties, there is potential for development as a pesticide. The chlorinated aromatic structure may enhance bioactivity against specific pests while minimizing harm to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A study published in PLOS ONE evaluated various pyridine derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi. Among these derivatives, this compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Research

In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound reduced cell viability significantly at concentrations above 10 µM over a 48-hour exposure period .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial AgentsInhibits growth of resistant bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential DXS inhibitor affecting isoprenoid synthesis
Agricultural ScienceHerbicide DevelopmentMay target MEP pathway similar to clomazone
Pest ControlBioactivity against specific pests

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridinecarboxylates and related derivatives. Below is a detailed comparison with three closely related analogs based on substituent variations, molecular properties, and research applications.

1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

  • Molecular Formula: C₁₃H₉Cl₂NO₃
  • Molecular Weight : 298.12 g/mol
  • Key Difference : The methyl ester group in the target compound is replaced by a carboxylic acid (-COOH) at the 3-position.
  • This analog is sold by Santa Cruz Biotechnology (Catalog # sc-297281) at $69.00/mg, indicating its use as a reference standard in biochemical studies .

5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

  • Molecular Formula: C₁₃H₈Cl₃NO₃
  • Molecular Weight : 332.57 g/mol
  • Key Difference : An additional chlorine atom is introduced at the 5-position of the pyridine ring.
  • Implications : The added chlorine enhances electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or binding affinity in pharmacological contexts. This compound (CAS: 339009-06-2) is listed with >95% purity, suggesting its role in high-precision synthetic workflows .

2-Propynyl N-[1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate

  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₃
  • Molecular Weight : 351.18 g/mol
  • Key Difference : The methyl ester is replaced by a carbamate group (-O-CO-NH-) linked to a 2-propynyl chain.
  • This derivative (CAS: 338784-67-1) is structurally tailored for applications in medicinal chemistry, possibly as a protease inhibitor precursor .

Table 1: Structural and Functional Comparison

Compound Name Substituent at 3-Position Additional Substituents Molecular Weight (g/mol) Key Applications
Target Compound Methyl ester (-COOCH₃) None 312.15 Synthetic intermediate
1-(2,6-Dichlorobenzyl)-6-oxo-... acid Carboxylic acid (-COOH) None 298.12 Biochemical reference
5-Chloro-1-(2,6-dichlorobenzyl)-... acid Carboxylic acid (-COOH) Cl at pyridine C5 332.57 High-precision synthesis
2-Propynyl carbamate derivative Carbamate (-O-CO-NH-) Propynyl chain 351.18 Medicinal chemistry

Research Findings and Implications

  • Solubility and Reactivity : The methyl ester in the target compound enhances lipophilicity compared to its carboxylic acid analogs, making it more suitable for organic solvent-based reactions .
  • Synthetic Utility : Derivatives like the 5-chloro variant are prioritized in catalysis studies due to their electron-deficient pyridine cores, which facilitate nucleophilic aromatic substitution reactions .

Biological Activity

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, characterized by a pyridine ring and dichlorobenzyl substituents, suggest various mechanisms of action that could be exploited for therapeutic purposes.

  • Molecular Formula: C14H12Cl2N2O3
  • Molecular Weight: 315.16 g/mol
  • Melting Point: 253-256.5 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may:

  • Inhibit specific enzymes involved in metabolic pathways.
  • Bind to receptors influencing cellular signaling.
  • Disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. It has been particularly effective against:

  • Gram-positive bacteria such as Staphylococcus aureus.
  • Gram-negative bacteria including Escherichia coli.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. It has shown efficacy in inhibiting the growth of cancer cell lines through:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of proliferation in tumor cells.

Comparative Analysis with Similar Compounds

The compound can be compared with other chlorinated pyridine derivatives to highlight its unique features and biological activities:

Compound NameMolecular FormulaUnique Features
Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylateC14H12Cl2N2O3Different dichloro substitution pattern
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylateC14H11Cl3NO3Contains an additional chlorine atom

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential.

Study 2: Anticancer Activity

A research article in Cancer Letters explored the compound's effect on human breast cancer cell lines (MCF7). The study found that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) and increased markers for apoptosis.

Q & A

Q. Table 1. Key Physical Properties of Analogous Compounds

PropertyMethyl 6-Oxo-1,6-dihydropyridine-3-carboxylate (Analog)
Molecular Weight153.135 g/mol
Melting Point166–170°C
Boiling Point348.9°C (predicted)
Solubility in DMSO>50 mg/mL

Q. Table 2. Common Purification Methods

MethodConditionsPurity AchievedReference
Column ChromatographySilica gel, 2% MeOH/CH₂Cl₂≥95%
Flash ChromatographyDCM/MeOH 95:5≥98%

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